N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
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Overview
Description
N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
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Benzimidazole Core: : The compound contains a benzimidazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms. Benzimidazoles are known for their diverse biological activities and are found in various natural products.
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Acetamide Group: : The acetamide moiety is attached to the benzimidazole ring. Acetamides are common functional groups in organic chemistry.
Chemical Reactions Analysis
The compound likely undergoes several reactions due to its functional groups. Some possibilities include:
Oxidation: Oxidation of the benzimidazole ring or the acetamide group.
Reduction: Reduction of the carbonyl group in the isoindole ring.
Substitution: Substitution reactions at various positions.
Common reagents and conditions would depend on the specific reaction. Major products could include derivatives with modified functional groups.
Scientific Research Applications
This compound’s applications span multiple fields:
Medicine: Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
Chemistry: Use it as a building block for more complex molecules.
Biology: Explore its effects on cellular processes.
Mechanism of Action
Understanding the compound’s mechanism of action requires further research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare it to other benzimidazole derivatives. Researchers often study structural analogs to identify unique features and optimize properties.
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C21H22N4O2/c1-12(2)20-23-17-10-13(8-9-18(17)25(20)3)22-19(26)11-16-14-6-4-5-7-15(14)21(27)24-16/h4-10,12,16H,11H2,1-3H3,(H,22,26)(H,24,27) |
InChI Key |
JIIMZQZJNUMXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1C)C=CC(=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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